2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a 2,5-difluoro-substituted benzene ring linked via a sulfonamide group to a 1,2,3,4-tetrahydroquinoline scaffold modified with a propylsulfonyl moiety. The propylsulfonyl group may contribute to solubility and steric effects, distinguishing it from simpler sulfonamide derivatives.
Properties
IUPAC Name |
2,5-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-15(6-8-17(13)22)21-28(25,26)18-12-14(19)5-7-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGOHJUIZVGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials usually include fluorobenzenesulfonamide derivatives, propylsulfonyl quinoline derivatives, and appropriate fluorinating agents. This process may require specific catalysts and reagents such as sulfur tetrafluoride or other sulfonating agents to achieve the desired substitutions and sulfonations. Reaction conditions often involve controlled temperatures, pressure, and inert atmospheres to optimize yields and purify the end product.
Industrial Production Methods
Industrial production scales up the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Advanced purification methods like chromatography and crystallization are employed to ensure high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various reactions, including:
Oxidation: These reactions typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, particularly with halogens.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Often involves nucleophiles such as ammonia or amines in polar solvents like dimethyl sulfoxide.
Major Products
The reactions typically produce fluoro-sulfonylquinoline derivatives, which can be further functionalized for various applications.
Scientific Research Applications
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a broad spectrum of applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.
Biology: Investigated for its potential in modulating biological pathways and interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or altering cellular processes. Its unique structure allows for selective interactions, making it a candidate for targeted therapeutic applications.
Comparison with Similar Compounds
Core Structural Features
The compound shares a 1,2,3,4-tetrahydroquinoline core with multiple analogs, but its substituents differentiate it:
- Propylsulfonyl group: Introduces hydrophilicity and steric bulk compared to shorter-chain or non-sulfonyl substituents.
Key Analogs and Their Properties
Substituent-Driven Functional Differences
- Electrochemical Activity: CTDB (–2) demonstrates adsorption on Au electrodes during electrodeposition, facilitated by its cyanoethyl and diazenyl groups. The target compound’s sulfonamide and fluorine substituents may alter interfacial behavior but lack direct electrochemical data .
- Pharmacological Potential: Patent derivatives () highlight that tetrahydroquinoline modifications (e.g., benzothiazole amino groups) correlate with bioactivity. The target’s fluorinated benzenesulfonamide may enhance target binding but requires validation .
- Solubility and Stability: Perfluorinated analogs () exhibit high stability due to fluorine’s electronegativity. The target’s 2,5-difluoro substitution may similarly improve metabolic resistance compared to non-fluorinated analogs .
Biological Activity
The compound 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of This compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 408.48 g/mol
The compound features a benzenesulfonamide core with two fluorine atoms at the 2 and 5 positions and a propylsulfonyl group attached to a tetrahydroquinoline moiety.
Pharmacological Properties
- Glycine Transporter Inhibition : Preliminary studies indicate that this compound acts as a selective inhibitor of Glycine Transporter 1 (GlyT-1). This inhibition is significant as it may enhance glycine levels in the central nervous system, potentially benefiting conditions like schizophrenia and anxiety disorders .
- Anticancer Activity : Some derivatives of sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is under investigation .
- Anti-inflammatory Effects : Sulfonamides generally exhibit anti-inflammatory properties, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease. The exact mechanism through which this compound exerts such effects is still being researched.
The biological activity of This compound primarily involves the inhibition of glycine transporters. By blocking these transporters, the compound increases the synaptic availability of glycine, which may enhance inhibitory neurotransmission in the brain .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on GlyT-1 Inhibition : A study demonstrated that the compound exhibited an IC50 value of approximately 67.5 nM against GlyT-1 while showing selectivity over GlyT-2 (IC50 > 75 µM). This selectivity is crucial for minimizing side effects associated with broader glycine transporter inhibition .
- In Vivo Studies : In animal models, acute oral administration resulted in a dose-dependent increase in cerebrospinal fluid (CSF) glycine levels. This finding supports the potential therapeutic application of the compound in enhancing glycinergic transmission .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
